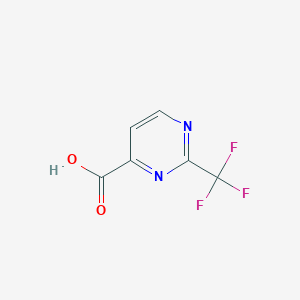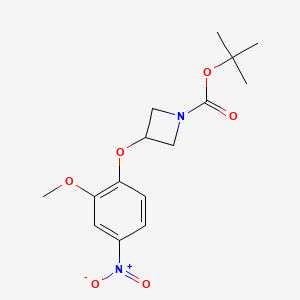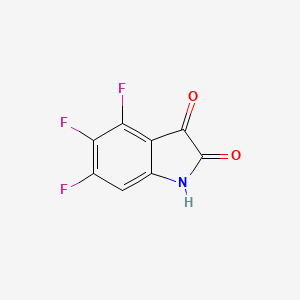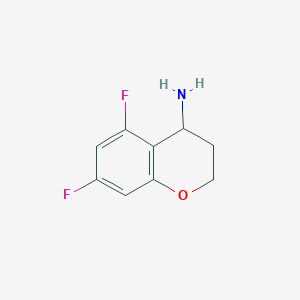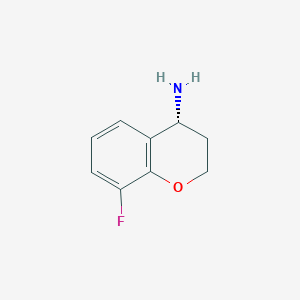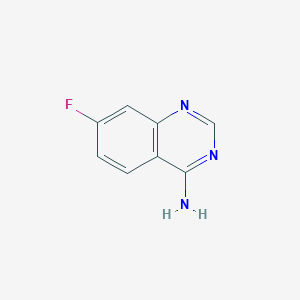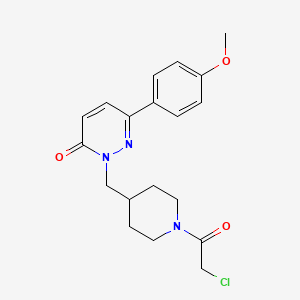
2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
描述
2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperidine ring, a pyridazine ring, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This is achieved by reacting 4-piperidone with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Coupling with Pyridazine Derivative: The piperidine intermediate is then coupled with a pyridazine derivative. This step involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Introduction of the Methoxyphenyl Group: The final step involves the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. This is typically achieved by reacting the intermediate with 4-methoxyphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the piperidine ring, leading to the formation of a lactam.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction primarily affects the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroacetyl group. Common nucleophiles include amines and thiols, leading to the formation of amides and thioethers, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, palladium catalysts, Suzuki coupling conditions.
Major Products Formed
Oxidation: Lactams
Reduction: Alcohols
Substitution: Amides, thioethers
科学研究应用
2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are of interest for drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic effects. Studies focus on its efficacy in treating various diseases and conditions, including cancer and neurological disorders.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action of 2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-phenylpyridazin-3(2H)-one: Similar structure but lacks the methoxy group.
2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one: Similar structure but contains a fluorine atom instead of a methoxy group.
Uniqueness
2-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s potential for various applications, particularly in medicinal chemistry and drug development.
属性
IUPAC Name |
2-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-6-(4-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-26-16-4-2-15(3-5-16)17-6-7-18(24)23(21-17)13-14-8-10-22(11-9-14)19(25)12-20/h2-7,14H,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRTXBMIUFZYKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


